molecular formula C14H10Cl2O2 B312753 3-Methylphenyl3,4-dichlorobenzoate

3-Methylphenyl3,4-dichlorobenzoate

Cat. No.: B312753
M. Wt: 281.1 g/mol
InChI Key: PZWMKBKDPBJQQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylphenyl 3,4-dichlorobenzoate is an ester derivative of 3,4-dichlorobenzoic acid, where the carboxylic acid group is substituted with a 3-methylphenyl moiety.

Properties

Molecular Formula

C14H10Cl2O2

Molecular Weight

281.1 g/mol

IUPAC Name

(3-methylphenyl) 3,4-dichlorobenzoate

InChI

InChI=1S/C14H10Cl2O2/c1-9-3-2-4-11(7-9)18-14(17)10-5-6-12(15)13(16)8-10/h2-8H,1H3

InChI Key

PZWMKBKDPBJQQR-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OC(=O)C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CC1=CC(=CC=C1)OC(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The structural features of 3-methylphenyl 3,4-dichlorobenzoate and related compounds are summarized below:

Compound Name Substituents on Benzoate Core Ester Group Molecular Weight (g/mol) Melting Point (°C) Key References
3-Methylphenyl 3,4-dichlorobenzoate 3,4-dichloro 3-methylphenyl ~295.1 (estimated) Not reported -
Methyl 3,4-dichlorobenzoate 3,4-dichloro Methyl 205.0 Not reported
Piperonyl butoxide* 3,4-dichloro Piperidino propyl 330.28 Not reported
{5-[(5-fluoro-2-methylphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3,4-dichlorobenzoate 3,4-dichloro Complex pyrazole-methyl ~532.5 (estimated) Not reported

Notes:

  • The dichlorinated core enhances molecular weight and halogen bonding, increasing thermal stability compared to non-halogenated analogs.
  • Bulky ester groups (e.g., piperidino propyl in Pipron) reduce solubility in polar solvents but may improve lipid membrane penetration in biological systems .

Oxidative Stability and Reactivity

Evidence from polymer oxidation studies highlights the impact of chlorine substitution on stability:

  • Oxidation Susceptibility : Phenyl > p-chlorophenyl > 3,4-dichlorophenyl .
  • The 3,4-dichloro configuration in methyl 3,4-dichlorobenzoate confers greater resistance to oxidative ring cleavage compared to mono-chlorinated or non-chlorinated analogs. This stability is critical in applications requiring prolonged environmental or thermal resistance, such as polymer additives or agrochemicals .

Physicochemical Properties

  • Melting Points : Dichlorinated benzoates (e.g., triazine-linked methyl benzoates) exhibit m.p. ranges of 79–156°C, influenced by halogenation and ester bulkiness .
  • Solubility : Chlorine atoms reduce water solubility, but polar ester groups (e.g., methoxy in ) can counteract this effect .

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